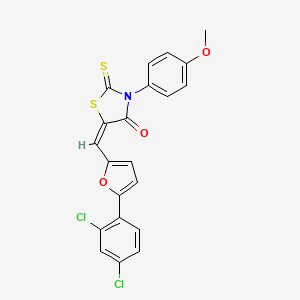

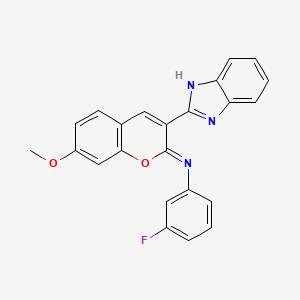

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic routes . The synthetic route chosen can significantly impact the properties of the final compound .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can greatly influence their biological activity . For example, the presence of a methyl or acetyl group at the N linker position of the 2-aminothiazole scaffold can cause a reduction of activity .Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on the specific derivative and its molecular structure .Scientific Research Applications

Antibacterial Activity

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been investigated for its antibacterial potential. In studies, it was screened against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The compound demonstrated promising antibacterial effects, particularly when compared to previously synthesized analogs .

Antifungal Activity

Similarly, researchers explored the antifungal properties of this compound. It was tested against Aspergillus niger and Fusarium oxysporum. Although the antifungal activity was less pronounced than the antibacterial activity, the compound still exhibited notable effects against fungal pathogens .

Medicinal Chemistry Applications

Heterocyclic molecules like 4(3H)-quinazolinone play a crucial role in medicinal chemistry. This compound’s wide-ranging applications include anticonvulsant, anti-inflammatory, and other therapeutic activities. Researchers have documented its potential in these areas .

Synergistic Effects

The incorporation of both an oxadiazole ring and a styryl moiety in this compound aimed to observe synergistic effects. By combining these structural features, scientists sought to enhance its antimicrobial properties. The styryl moiety at the second position of the 4(3H)-quinazolinone scaffold marginally increased biological activity, especially in antibacterial applications .

Molecular Modeling and Drug Design

Given its diverse pharmacological potential, computational studies involving molecular modeling and drug design could further explore the interactions of this compound with biological targets. Understanding its binding modes and optimizing its structure may lead to novel drug candidates .

Structure-Activity Relationship (SAR) Studies

Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with subtle modifications. By systematically altering functional groups, they can identify key features responsible for its antimicrobial effects. Such studies contribute to rational drug design .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDUOWZZGPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)